molecular formula C12H9N3 B11903114 4-Methyl-[2,3'-bipyridine]-5'-carbonitrile CAS No. 1346686-68-7

4-Methyl-[2,3'-bipyridine]-5'-carbonitrile

Katalognummer: B11903114
CAS-Nummer: 1346686-68-7
Molekulargewicht: 195.22 g/mol
InChI-Schlüssel: VBDPFXLIMDIZRT-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-Methyl-[2,3’-bipyridine]-5’-carbonitrile is a heterocyclic organic compound that belongs to the bipyridine family. Bipyridines are characterized by the presence of two pyridine rings connected by a single bond. This specific compound features a methyl group at the 4-position and a carbonitrile group at the 5’-position, making it a unique derivative of bipyridine. Bipyridines and their derivatives are widely used in various fields, including coordination chemistry, materials science, and pharmaceuticals .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methyl-[2,3’-bipyridine]-5’-carbonitrile typically involves the coupling of pyridine derivatives. One common method is the Negishi cross-coupling reaction, which involves the reaction of 4-bromo-2,6-dimethylpyridine with a suitable organozinc reagent under the presence of a palladium catalyst . The reaction conditions usually include mild temperatures and the use of solvents like tetrahydrofuran (THF).

Industrial Production Methods

Industrial production of bipyridine derivatives often employs similar coupling reactions but on a larger scale. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and yield of the desired product. Additionally, the purification process may involve crystallization or chromatography techniques to obtain high-purity compounds .

Analyse Chemischer Reaktionen

Types of Reactions

4-Methyl-[2,3’-bipyridine]-5’-carbonitrile can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield bipyridine N-oxides, while reduction can produce primary amines .

Wissenschaftliche Forschungsanwendungen

4-Methyl-[2,3’-bipyridine]-5’-carbonitrile has several scientific research applications:

    Chemistry: It serves as a ligand in coordination chemistry, forming complexes with transition metals that are used in catalysis and materials science.

    Biology: The compound can be used in the design of biologically active molecules, including potential pharmaceuticals.

    Medicine: Research into its derivatives may lead to the development of new drugs with therapeutic properties.

    Industry: It is used in the synthesis of advanced materials, such as polymers and supramolecular structures.

Wirkmechanismus

The mechanism of action of 4-Methyl-[2,3’-bipyridine]-5’-carbonitrile involves its ability to coordinate with metal ions. The nitrogen atoms in the bipyridine rings can form stable complexes with transition metals, which can then participate in various catalytic processes. These metal complexes can activate substrates, facilitate electron transfer, and promote chemical transformations .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

4-Methyl-[2,3’-bipyridine]-5’-carbonitrile is unique due to the presence of both a methyl group and a carbonitrile group, which can influence its chemical reactivity and coordination properties. These functional groups can enhance its utility in specific applications, such as the design of tailored ligands and advanced materials .

Eigenschaften

CAS-Nummer

1346686-68-7

Molekularformel

C12H9N3

Molekulargewicht

195.22 g/mol

IUPAC-Name

5-(4-methylpyridin-2-yl)pyridine-3-carbonitrile

InChI

InChI=1S/C12H9N3/c1-9-2-3-15-12(4-9)11-5-10(6-13)7-14-8-11/h2-5,7-8H,1H3

InChI-Schlüssel

VBDPFXLIMDIZRT-UHFFFAOYSA-N

Kanonische SMILES

CC1=CC(=NC=C1)C2=CN=CC(=C2)C#N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.